Cas no 2869869-66-7 (D-Proline, 2-(1-methylethyl)-, ethyl ester )

D-Proline, 2-(1-methylethyl)-, ethyl ester is a chiral proline derivative characterized by its branched alkyl substitution and ester functionalization. This compound is valuable in asymmetric synthesis and peptide chemistry due to its constrained pyrrolidine ring, which enhances stereocontrol in catalytic and stoichiometric applications. The ethyl ester group improves solubility in organic solvents, facilitating its use in reaction media. The isopropyl substitution at the 2-position introduces steric hindrance, influencing selectivity in enantioselective transformations. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical synthesis, particularly where rigid, non-racemic scaffolds are required.
D-Proline, 2-(1-methylethyl)-, ethyl ester  structure
2869869-66-7 structure
Product name:D-Proline, 2-(1-methylethyl)-, ethyl ester
CAS No:2869869-66-7
MF:C10H19NO2
MW:185.26336312294
CID:5563118

D-Proline, 2-(1-methylethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Methylethyl)-D-proline ethyl ester (ACI)
    • D-Proline, 2-(1-methylethyl)-, ethyl ester
    • Inchi: 1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)6-5-7-11-10/h8,11H,4-7H2,1-3H3/t10-/m0/s1
    • InChI Key: MMUPJILBZVJOLH-JTQLQIEISA-N
    • SMILES: C([C@@]1(NCCC1)C(C)C)(=O)OCC

D-Proline, 2-(1-methylethyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-39917840-0.5g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
0.5g
$671.0 2023-07-07
Enamine
EN300-39917840-10.0g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
10.0g
$3007.0 2023-07-07
Enamine
EN300-39917840-0.25g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
0.25g
$642.0 2023-07-07
Enamine
EN300-39917840-0.05g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
0.05g
$587.0 2023-07-07
Enamine
EN300-39917840-1.0g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
1.0g
$699.0 2023-07-07
Enamine
EN300-39917840-0.1g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
0.1g
$615.0 2023-07-07
Enamine
EN300-39917840-5.0g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
5.0g
$2028.0 2023-07-07
Enamine
EN300-39917840-2.5g
ethyl (2S)-2-(propan-2-yl)pyrrolidine-2-carboxylate
2869869-66-7
2.5g
$1370.0 2023-07-07

Additional information on D-Proline, 2-(1-methylethyl)-, ethyl ester

D-Proline, 2-(1-methylethyl)-, ethyl ester (CAS No. 2869869-66-7): A Comprehensive Overview in Modern Chemical Biology

D-Proline, 2-(1-methylethyl)-, ethyl ester, identified by the chemical identifier CAS No. 2869869-66-7, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical pathways and has been explored in multiple therapeutic applications.

The molecular structure of D-Proline, 2-(1-methylethyl)-, ethyl ester consists of a proline backbone with an ethyl ester group and an isopropyl substituent at the 2-position. This configuration imparts distinct chemical and biological characteristics, making it a valuable candidate for studying protein folding, enzyme inhibition, and metabolic pathways. The presence of the isopropyl group enhances its interaction with biological targets, thereby increasing its potential as a pharmacological agent.

In recent years, the compound has been extensively studied for its role in modulating enzymatic activities and cellular processes. Research has demonstrated that D-Proline, 2-(1-methylethyl)-, ethyl ester can influence the activity of various proteases and peptidases, which are critical enzymes involved in protein degradation and signal transduction. Its ability to interact with these enzymes has opened new avenues for developing treatments against inflammatory diseases and cancer.

One of the most compelling aspects of this compound is its application in the development of novel antibiotics. The structural features of D-Proline, 2-(1-methylethyl)-, ethyl ester allow it to disrupt bacterial cell wall synthesis by inhibiting key enzymes such as penicillin-binding proteins. This mechanism of action has been explored in preclinical studies, where the compound has shown promising results in combating multidrug-resistant bacterial strains.

Moreover, the compound has been investigated for its potential in enhancing drug delivery systems. Its ability to form stable complexes with other therapeutic agents improves bioavailability and reduces side effects. This property makes it an attractive candidate for developing targeted drug delivery formulations, particularly in oncology and neurology.

The synthesis of D-Proline, 2-(1-methylethyl)-, ethyl ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve optimal results. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.

Recent advancements in computational chemistry have further elucidated the mechanistic details of how D-Proline, 2-(1-methylethyl)-, ethyl ester interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding affinity and specificity. These computational studies are crucial for designing next-generation derivatives with improved pharmacological properties.

The therapeutic potential of this compound extends beyond antibiotics and drug delivery. It has been explored as a precursor for synthesizing bioactive peptides and peptidomimetics. These derivatives exhibit enhanced stability and bioavailability while maintaining potent biological activity. Such innovations are expected to revolutionize the treatment of various diseases by providing more effective and targeted therapies.

In conclusion, D-Proline, 2-(1-methylethyl)-, ethyl ester (CAS No. 2869869-66-7) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from antibiotic development to advanced drug delivery systems. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd